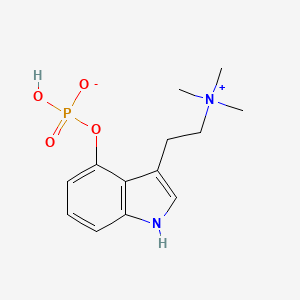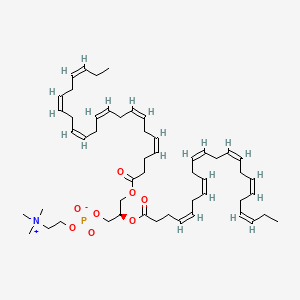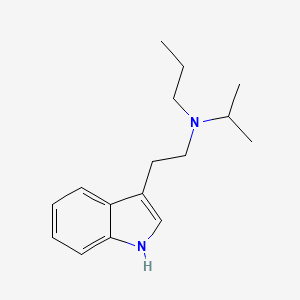![molecular formula C38H53NO2 B3025726 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester CAS No. 56855-69-7](/img/structure/B3025726.png)
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester
描述
1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester is a complex organic compound that belongs to the class of pentacyclic triterpenoids These compounds are known for their diverse biological activities and are often found in natural products
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester typically involves multiple steps, starting from readily available triterpenoid precursors. One common method includes the cyclization of a suitable precursor using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the indole derivative, which is then acetylated using acetyl chloride in refluxing chloroform (CHCl₃) to form the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
化学反应分析
Types of Reactions: 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
科学研究应用
1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and as a bioactive compound in various formulations.
作用机制
The mechanism of action of 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester involves its interaction with cellular targets, leading to various biological effects. The compound is known to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and decreasing mitochondrial membrane potential . It also affects the expression of key proteins involved in cell cycle regulation and apoptosis, such as Bax, caspase-9, and poly(ADP-ribose) polymerase (PARP) .
相似化合物的比较
Lupeol: Another pentacyclic triterpenoid with similar anticancer properties.
Betulin: Known for its anti-inflammatory and antiviral activities.
Betulinic Acid: A derivative of betulin with enhanced anticancer properties.
Uniqueness: 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester is unique due to its indole moiety, which imparts additional biological activities and makes it a versatile compound for various applications. Its ability to undergo multiple chemical transformations also makes it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraen-21-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53NO2/c1-23(2)25-15-18-38(22-41-24(3)40)20-19-36(7)28(32(25)38)13-14-31-35(6)21-27-26-11-9-10-12-29(26)39-33(27)34(4,5)30(35)16-17-37(31,36)8/h9-12,25,28,30-32,39H,1,13-22H2,2-8H3/t25-,28+,30-,31+,32+,35-,36+,37+,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLKPOJPJMHTCS-ABBXMVBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


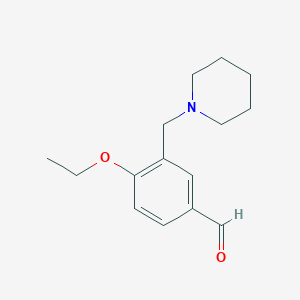
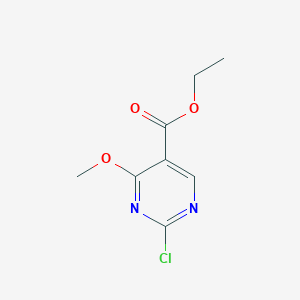
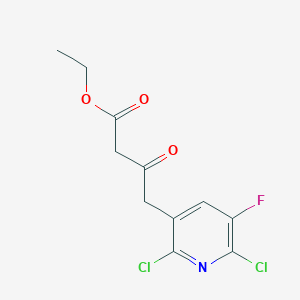
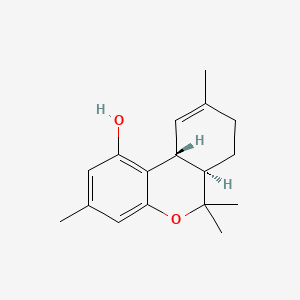

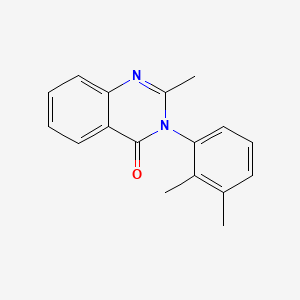
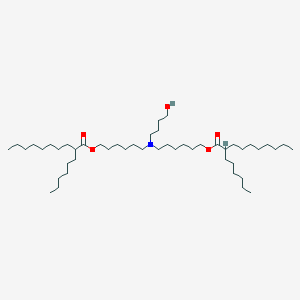
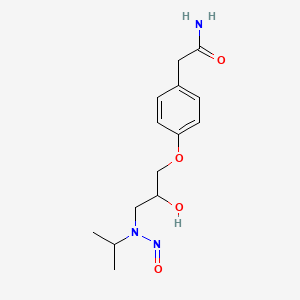
![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3025659.png)

